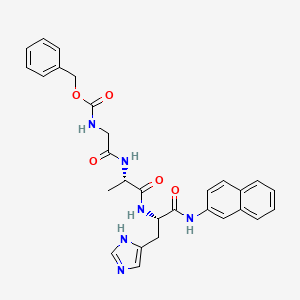

Z-Gly-Ala-His-bNA

Description

The exact mass of the compound Z-Gly-Ala-His-bNA is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Gly-Ala-His-bNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-Ala-His-bNA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[2-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O5/c1-19(33-26(36)16-31-29(39)40-17-20-7-3-2-4-8-20)27(37)35-25(14-24-15-30-18-32-24)28(38)34-23-12-11-21-9-5-6-10-22(21)13-23/h2-13,15,18-19,25H,14,16-17H2,1H3,(H,30,32)(H,31,39)(H,33,36)(H,34,38)(H,35,37)/t19-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTUGGBZPGMBQT-DFBJGRDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202001-31-8 |

Source

|

| Record name | 202001-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Z-Gly-Ala-His-bNA as a Precision Substrate

Executive Summary

Z-Gly-Ala-His-bNA (Benzyloxycarbonyl-Glycyl-Alanyl-Histidyl-beta-Naphthylamide) is a specialized synthetic fluorogenic and chromogenic peptide substrate designed for the kinetic characterization of serine and cysteine proteases with specific endopeptidase activity. Distinguished by its N-terminal Z (Carbobenzoxy) blocking group and C-terminal

Chemical Identity & Mechanistic Architecture[1][2]

Structural Composition

The substrate consists of three functional domains, each serving a distinct role in the proteolytic assay:

-

N-Terminal Cap (Z-Group): The Benzyloxycarbonyl (Cbz or Z) group blocks the N-terminus, mimicking the internal peptide bonds of a larger protein substrate. This prevents degradation by exopeptidases (aminopeptidases) that require a free N-terminus, thereby restricting hydrolysis to endopeptidases or specific blocked-N-term cleaving enzymes.

-

Peptide Linker (Gly-Ala-His): The tripeptide sequence Glycine-Alanine-Histidine serves as the recognition motif.

-

P3 (Gly): Provides conformational flexibility.

-

P2 (Ala): A small, hydrophobic residue often preferred by enzymes with restricted S2 pockets.

-

P1 (His): The critical determinant of specificity. Proteases that cleave Z-Gly-Ala-His-bNA typically possess an S1 pocket capable of accommodating the imidazole side chain of Histidine.

-

-

C-Terminal Reporter (bNA): The

-naphthylamide moiety is linked via an amide bond to the C-terminal Histidine. Upon enzymatic cleavage, free

Enzymatic Hydrolysis Mechanism

The hydrolysis reaction proceeds via a nucleophilic attack on the carbonyl carbon of the scissile bond between the Histidine and the bNA group.

Figure 1: Enzymatic hydrolysis mechanism of Z-Gly-Ala-His-bNA.[1] The protease recognizes the Gly-Ala-His motif and cleaves the amide bond, releasing the signal-generating β-naphthylamine.

Enzymatic Specificity & Target Profiling

Z-Gly-Ala-His-bNA is utilized to probe the active site requirements of proteases. While often associated with Cathepsin-like cysteine proteases and certain bacterial metalloproteases , its utility lies in distinguishing P1 specificities.

| Parameter | Description |

| Primary Specificity | P1 Histidine : Targets enzymes accommodating basic/aromatic imidazole rings in the S1 subsite. |

| Secondary Specificity | P2 Alanine : Favors enzymes with small, hydrophobic S2 pockets (e.g., Cathepsin L, specific bacterial collagenases). |

| Enzyme Class | Primarily Endopeptidases (Serine/Cysteine) due to the Z-blocking group. |

| Cross-Reactivity | May show activity with Cathepsin L , Cathepsin B (at high concentrations), and Microbial Proteases (e.g., Clostridium derived). |

Note on Specificity: Unlike highly specific substrates (e.g., Z-Phe-Arg-AMC for Cathepsin L), Z-Gly-Ala-His-bNA is often used in substrate profiling libraries to map the S1-S3 preferences of novel or uncharacterized proteases.

Experimental Protocol: Kinetic Assay

Materials & Reagents[4]

-

Substrate Stock: 10 mM Z-Gly-Ala-His-bNA in DMSO. Store at -20°C, desiccated.

-

Assay Buffer:

-

For Cysteine Proteases: 50 mM Sodium Acetate (pH 5.5), 4 mM DTT, 1 mM EDTA.

-

For Serine Proteases: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂.

-

-

Detection Reagent (Colorimetric): Fast Garnet GBC (if using diazo coupling).

-

Detection (Fluorometric): Excitation 335-340 nm / Emission 405-410 nm.

Standard Operating Procedure (SOP)

-

Preparation: Dilute the 10 mM substrate stock to a working concentration (e.g., 50–200 µM) in the appropriate Assay Buffer. Keep protected from light.

-

Enzyme Activation: If assaying cysteine proteases (e.g., Cathepsins), pre-incubate the enzyme in buffer containing DTT for 5–10 minutes at 37°C to activate the active site thiol.

-

Reaction Initiation: Add 10 µL of enzyme solution to 90 µL of substrate working solution in a 96-well microplate (black for fluorescence, clear for absorbance).

-

Monitoring:

-

Continuous (Kinetic): Measure fluorescence (Ex 340 nm / Em 410 nm) every 30-60 seconds for 10-30 minutes.

-

Endpoint (Colorimetric): Incubate for 30 minutes. Stop reaction. If measuring absorbance directly, detect free

-naphthylamine at 340 nm, or add a coupling reagent (e.g., Fast Garnet) to generate a red azo dye (

-

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the Z-Gly-Ala-His-bNA enzymatic assay.

Applications in Drug Discovery

Inhibitor Screening

Z-Gly-Ala-His-bNA is utilized to screen small molecule libraries for inhibitors of proteases implicated in pathological conditions (e.g., fibrosis, bacterial infection).

-

Protocol: Pre-incubate enzyme with test compounds (10-30 min) before adding the substrate.

-

Readout: A decrease in the rate of fluorescence increase (

) indicates inhibition.

Kinetic Profiling

By varying the substrate concentration (

-

Significance: A low

indicates high affinity for the Gly-Ala-His sequence, validating the enzyme's specificity for this motif.

Safety & Stability

-

Carcinogenicity: The leaving group,

-naphthylamine , is a known carcinogen. All waste containing hydrolyzed substrate must be disposed of as hazardous chemical waste. Handle with extreme caution using PPE (gloves, goggles, fume hood). -

Stability: The Z-protected peptide is relatively stable. However, spontaneous hydrolysis can occur at high pH (>8.5). Always run a "No Enzyme" control to subtract background hydrolysis.

-

Solubility: Hydrophobic due to the Z-group and bNA. Ensure final DMSO concentration in the assay is <5% to prevent enzyme denaturation.

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link

-

Rawlings, N. D., et al. (2018). The MEROPS database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research, 46(D1), D624–D632. Link

-

Chem-Impex International. (n.d.). Z-Gly-Ala-Pro-bNA and related substrates: Product Specifications. Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Protease using Fluorogenic Substrates. Link

Sources

A Senior Application Scientist's Guide to the Synthesis and Purification of Z-Gly-Ala-His-βNA

This in-depth technical guide provides a comprehensive walkthrough for the synthesis and purification of the chromogenic protease substrate, Z-Gly-Ala-His-βNA (N-α-carbobenzoxy-glycyl-L-alanyl-L-histidine-β-naphthylamide). This peptide is a valuable tool for researchers and drug development professionals investigating proteolytic enzymes. This document will detail the scientific rationale behind the chosen synthetic strategy, provide step-by-step protocols, and outline robust purification and characterization methodologies.

Strategic Approach: Solid-Phase vs. Solution-Phase Synthesis

For the synthesis of a tripeptide like Z-Gly-Ala-His-βNA, both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) are viable options.[1][2][3]

-

Solution-Phase Peptide Synthesis (LPPS): This classical approach involves sequential coupling and deprotection steps carried out in solution.[2][3] While it can be advantageous for large-scale synthesis and allows for purification of intermediates, it is often more time-consuming and labor-intensive for shorter peptides.[2]

-

Solid-Phase Peptide Synthesis (SPPS): Pioneered by Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support.[4][5] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[5] Given the relatively short length of Z-Gly-Ala-His-βNA and the desire for high purity and efficiency, this guide will focus on the SPPS approach.

The overall workflow for the SPPS of Z-Gly-Ala-His-βNA is depicted below:

Caption: Overall workflow for the solid-phase synthesis of Z-Gly-Ala-His-βNA.

Protecting Group Strategy: A Critical Decision

The success of peptide synthesis hinges on the judicious selection of protecting groups for the α-amino group and the reactive side chains of the amino acids.[6] For this synthesis, we will employ the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy for the temporary protection of the α-amino groups of histidine and alanine.[7] The Z (benzyloxycarbonyl) group will serve as the permanent N-terminal protecting group for glycine.

Table 1: Protecting Group Strategy for Z-Gly-Ala-His-βNA Synthesis

| Amino Acid | α-Amino Protecting Group | Side-Chain Protecting Group | Rationale |

| Histidine (His) | Fmoc | Trityl (Trt) | The imidazole side chain of histidine is nucleophilic and can cause side reactions if left unprotected.[7][8] The Trt group is acid-labile and will be removed during the final cleavage step.[9] |

| Alanine (Ala) | Fmoc | None | The methyl side chain of alanine is non-reactive and does not require protection. |

| Glycine (Gly) | Z (Benzyloxycarbonyl) | None | The Z group is stable to the basic conditions used for Fmoc removal and will remain on the N-terminus of the final peptide.[7] |

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide MBHA Resin | Major Supplier | 100-200 mesh, ~0.6 mmol/g |

| Fmoc-His(Trt)-OH | Major Supplier | Peptide Synthesis Grade |

| Fmoc-Ala-OH | Major Supplier | Peptide Synthesis Grade |

| Z-Gly-OH | Major Supplier | Reagent Grade |

| HBTU | Major Supplier | Peptide Synthesis Grade |

| HOBt | Major Supplier | Peptide Synthesis Grade |

| DIPEA | Major Supplier | Peptide Synthesis Grade |

| Piperidine | Major Supplier | Reagent Grade |

| DMF | Major Supplier | Anhydrous |

| DCM | Major Supplier | Anhydrous |

| TFA | Major Supplier | Reagent Grade |

| TIS | Major Supplier | Reagent Grade |

| β-Naphthylamine | Major Supplier | Reagent Grade |

Step-by-Step Synthesis on Rink Amide Resin

The synthesis will be performed on a Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA), will yield the C-terminal β-naphthylamide.

Caption: The iterative cycle of deprotection, washing, and coupling in SPPS.

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-His(Trt)-OH):

-

Pre-activate Fmoc-His(Trt)-OH (3 eq) with HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

Second Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat step 2 using Fmoc-Ala-OH.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

Third Amino Acid Coupling (Z-Gly-OH):

-

Repeat step 2 using Z-Gly-OH.

-

-

Final Wash: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

Cleavage and Deprotection

The peptide will be cleaved from the resin, and the Trt side-chain protecting group will be simultaneously removed using a cleavage cocktail.

Cleavage Cocktail (Reagent K): [10]

| Component | Percentage | Role |

| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage Agent |

| Phenol | 5% | Scavenger |

| Water | 5% | Scavenger |

| Thioanisole | 5% | Scavenger |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |

Protocol:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide will be purified using reverse-phase HPLC (RP-HPLC). It is recommended to obtain a purity of >95% for most research applications.[11]

Table 2: HPLC Purification Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm and 280 nm |

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization and Quality Control

The identity and purity of the synthesized Z-Gly-Ala-His-βNA should be confirmed by mass spectrometry and, if necessary, NMR spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a rapid and accurate method to confirm the molecular weight of the synthesized peptide.

Table 3: Expected Molecular Weight of Z-Gly-Ala-His-βNA

| Formula | C₃₄H₃₄N₆O₅ |

| Monoisotopic Mass | 622.26 Da |

| Average Mass | 622.68 Da |

| [M+H]⁺ | 623.27 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR can be used to confirm the structure of the peptide and assess its purity.[12][13][14] The spectra will show characteristic peaks for the aromatic protons of the Z group, the β-naphthylamine moiety, and the imidazole ring of histidine, as well as the aliphatic protons of the amino acid residues.

Conclusion

This guide provides a robust and scientifically sound methodology for the synthesis and purification of Z-Gly-Ala-His-βNA. By following the principles of solid-phase peptide synthesis, employing a well-defined protecting group strategy, and utilizing standard purification and characterization techniques, researchers can confidently produce this valuable chromogenic substrate for their studies of proteolytic enzymes.

References

- Current time information in Nashville, TN, US. (n.d.). Google.

- Chemistry For Everyone. (2025, June 13).

- Biosynth. (n.d.). Z-Gly-Ala-Pro-bNA.

- Merrifield, R. B. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.

- Chem-Impex. (n.d.). Z-Gly-Ala-Pro-βNA.

- Abreu, R. M. V., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(10), 3536-3569.

- Unverzagt, C., et al. (n.d.). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. PMC - NIH.

- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.

- Asakura, T., et al. (n.d.). Solid-state NMR analysis of a peptide (Gly-Pro-Gly-Gly-Ala)6-Gly derived from a flagelliform silk sequence of Nephila clavipes. PubMed.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- NIH. (n.d.). Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria.

- Google Patents. (n.d.). KR102177642B1 - Process for the Preparation of Tripeptide.

- NIH. (n.d.). Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Bio-Synthesis Inc. (2012, December 18). How to design BNA oligonucleotide.

- Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA.

- NIH. (2020, May 19). Substrate–Enzyme Interactions in Intramembrane Proteolysis: γ-Secretase as the Prototype.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Advanced Pharmaceutical Bulletin. (2024, December 3). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery.

- SBS Genetech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Porcelli, F. (2025, August 6). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides.

- AAPPTec. (n.d.). Solid phase peptide synthesis: new resin and new protecting group.

- CDN. (n.d.). Cleavage Cocktail Selection.

- PubMed. (n.d.). A method for solid-phase synthesis of oligonucleotide 5'-peptide-conjugates using acid-labile alpha-amino protections.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- ResearchGate. (2025, November 2). At-line quantitative profiling of monoclonal antibody products during bioprocessing using HPLC-MS.

- PubMed Central. (n.d.). Dissecting substrate specificities of the mitochondrial AFG3L2 protease.

- NIH. (n.d.). Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy.

- ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.

- NIH. (n.d.). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester.

- ACS Publications. (2018, June 21). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- ACS Publications. (2021, May 16). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.

- Unverzagt, C., et al. (n.d.). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides.

- SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- RSC Publishing. (2021, June 17). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. Chemical Science.

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.

- NIH. (n.d.). Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements.

- Google Patents. (n.d.). US20160251441A1 - Antibody purification.

- PubMed. (n.d.). Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes.

- NIH. (n.d.). Quantification of glycated IgG in CHO supernatants: A practical approach.

- Versiti. (2017, May 23). Design and cloning gRNA oligo's into Cas9 vectors from F. Zhang Lab.

- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

Sources

- 1. KR102177642B1 - Process for the Preparation of Tripeptide - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bachem.com [bachem.com]

- 4. osti.gov [osti.gov]

- 5. peptide.com [peptide.com]

- 6. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 7. creative-peptides.com [creative-peptides.com]

- 8. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-state NMR analysis of a peptide (Gly-Pro-Gly-Gly-Ala)6-Gly derived from a flagelliform silk sequence of Nephila clavipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Properties of Z-Gly-Ala-His-bNA and its Enzymatic Cleavage

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectral properties of the fluorogenic substrate Nα-carbobenzoxy-glycyl-L-alanyl-L-histidine-β-naphthylamide (Z-Gly-Ala-His-bNA) and its cleavage product, β-naphthylamine (bNA). We delve into the principles underlying its use in enzymatic assays, focusing on the phenomenon of fluorescence quenching and subsequent signal generation upon proteolytic cleavage. This guide offers detailed experimental protocols for the characterization of these spectral properties and for the application of Z-Gly-Ala-His-bNA in enzyme activity assays, providing researchers with the foundational knowledge and practical steps to effectively utilize this tool in their work.

Introduction: The Utility of Fluorogenic Peptide Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of biological processes, from cellular signaling to disease progression. Fluorogenic peptide substrates are invaluable tools in this field, offering a sensitive and continuous method for measuring protease activity. These substrates are synthetic peptides that are chemically modified with a fluorophore and a quencher. In their intact state, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence through Förster Resonance Energy Transfer (FRET) or other quenching mechanisms. Upon enzymatic cleavage of a specific peptide bond within the substrate, the fluorophore is liberated from the quencher, leading to a measurable increase in fluorescence intensity.

Z-Gly-Ala-His-bNA is a fluorogenic substrate designed to assay the activity of certain peptidases. It consists of a tripeptide sequence (Gly-Ala-His) with a C-terminal β-naphthylamide (bNA) group, which serves as the fluorophore. The N-terminus is protected by a carbobenzoxy (Z) group. The core principle of its use lies in the significant difference in fluorescence between the intact substrate and the released β-naphthylamine upon enzymatic hydrolysis.

The Spectral Landscape: Z-Gly-Ala-His-bNA vs. β-Naphthylamine

The functionality of Z-Gly-Ala-His-bNA as a fluorogenic substrate is predicated on a distinct change in its spectral properties upon cleavage. This change is primarily driven by the liberation of the fluorescent β-naphthylamine moiety.

The Intact Substrate: A State of Quenched Fluorescence

In its intact form, the fluorescence of the β-naphthylamide group in Z-Gly-Ala-His-bNA is significantly quenched. This quenching is attributed to intramolecular interactions, primarily from the histidine residue in the peptide sequence. Aromatic amino acids such as tryptophan, tyrosine, and histidine are known to be effective quenchers of fluorescence through mechanisms like photoinduced electron transfer. The close spatial arrangement of the histidine side chain to the β-naphthylamide moiety facilitates this energy transfer, resulting in a low fluorescence quantum yield for the intact substrate. The N-terminal carbobenzoxy (Z) group, with its aromatic ring, may also contribute to this quenching effect.

The Cleavage Product: The Emergence of a Fluorescent Signal

Enzymatic hydrolysis of the peptide bond between histidine and β-naphthylamine releases the free β-naphthylamine molecule. Freed from the quenching influence of the adjacent histidine residue and the Z-group, β-naphthylamine exhibits its characteristic fluorescence. An aqueous solution of β-naphthylamine displays a noticeable blue fluorescence[1].

The spectral properties of β-naphthylamine in an aqueous buffer are key to designing and executing a successful cleavage assay.

| Parameter | Value | Solvent/Buffer |

| Excitation Maximum (λex) | ~345 nm | Phosphate Buffer (pH 7.4)[2] |

| Emission Maximum (λem) | ~412 nm | Phosphate Buffer (pH 7.4)[2] |

| Absorption Maximum (λabs) | ~239 nm | Acetonitrile[3] |

Table 1: Spectral Properties of β-Naphthylamine

This significant increase in fluorescence upon cleavage forms the basis of a highly sensitive assay for detecting and quantifying the activity of enzymes that can hydrolyze the His-bNA bond.

Enzymatic Cleavage of Z-Gly-Ala-His-bNA: A Focus on Cathepsin C

While various proteases exhibit specificity for different peptide sequences, a primary candidate for the cleavage of Z-Gly-Ala-His-bNA is Cathepsin C , also known as Dipeptidyl Peptidase I (DPPI) .

Cathepsin C: A Dipeptidyl Aminopeptidase

Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of polypeptide chains[4][5]. Its substrate specificity is influenced by the amino acid residues at the P1 and P2 positions (the two N-terminal residues of the substrate). Cathepsin C generally prefers substrates with a hydrophobic or basic residue at the P1 position and a small, non-bulky residue at the P2 position[6].

The structure of Z-Gly-Ala-His-bNA aligns well with the known substrate preferences of Cathepsin C. Although the Z-group blocks the N-terminus, preventing it from acting as a classic dipeptidyl aminopeptidase substrate, Cathepsin C has been shown to cleave substrates with N-terminal blocking groups, acting as an endopeptidase in these cases. The His-bNA linkage presents a suitable cleavage site.

Experimental Protocols

The following protocols provide a framework for the spectral characterization of Z-Gly-Ala-His-bNA and its cleavage product, as well as a general procedure for an enzyme activity assay.

Protocol 1: Spectral Characterization of β-Naphthylamine

Objective: To determine the excitation and emission spectra of β-naphthylamine in a standard buffer.

Materials:

-

β-naphthylamine hydrochloride

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of β-naphthylamine hydrochloride (e.g., 1 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.

-

Prepare a working solution by diluting the stock solution in PBS (pH 7.4) to a final concentration of approximately 1-10 µM.

-

Record the excitation spectrum:

-

Set the emission wavelength to 412 nm.

-

Scan the excitation wavelengths from 250 nm to 400 nm.

-

Identify the wavelength of maximum excitation.

-

-

Record the emission spectrum:

-

Set the excitation wavelength to the determined maximum (approximately 345 nm).

-

Scan the emission wavelengths from 360 nm to 550 nm.

-

Identify the wavelength of maximum emission.

-

-

Data Analysis: Plot the fluorescence intensity versus wavelength for both excitation and emission spectra to visualize the spectral profile.

Protocol 2: Enzymatic Cleavage Assay of Z-Gly-Ala-His-bNA

Objective: To measure the activity of a protease (e.g., Cathepsin C) using Z-Gly-Ala-His-bNA as a substrate.

Materials:

-

Z-Gly-Ala-His-bNA

-

Purified enzyme (e.g., Cathepsin C)

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 for Cathepsin C)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Z-Gly-Ala-His-bNA (e.g., 10 mM) in DMSO.

-

Prepare a working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

-

Prepare the enzyme solution by diluting the purified enzyme in the assay buffer to the desired concentration.

-

Set up the assay:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the enzyme solution to the test wells.

-

Add an equal volume of assay buffer without the enzyme to the control wells (substrate blank).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the reaction: Add the working substrate solution to all wells.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader with excitation set to ~345 nm and emission set to ~412 nm. Record readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the fluorescence of the substrate blank from the fluorescence of the enzyme-containing wells.

-

Plot the change in fluorescence intensity over time.

-

The initial rate of the reaction (the linear portion of the curve) is proportional to the enzyme activity.

-

Conclusion and Future Perspectives

Z-Gly-Ala-His-bNA is a valuable tool for the sensitive and continuous measurement of specific peptidase activities. The dramatic increase in fluorescence upon cleavage of the His-bNA bond provides a robust signal for quantifying enzyme kinetics. Understanding the spectral properties of both the intact substrate and its fluorescent cleavage product, β-naphthylamine, is paramount for the successful design and execution of these assays.

Future research may involve the synthesis of analogous substrates with different peptide sequences to probe the specificity of a wider range of proteases. Furthermore, the development of substrates with fluorophores that emit at longer wavelengths could minimize interference from background fluorescence in complex biological samples, further enhancing the utility of this powerful class of research tools.

References

- Turner, C. T., Hiroyasu, S., & Granville, D. J. (2019). Granzyme B as a therapeutic target for wound healing. Expert Opinion on Therapeutic Targets, 23(10), 855–867.

- Uchimoto, T., et al. (1999). A Novel Lysosomotropic Agent, L-Leucyl-L-leucine Methyl Ester, Induces Apoptosis in Human Myeloid Leukemia Cells. Blood, 94(10), 3532-3540.

-

Taylor & Francis. (n.d.). 2-Naphthylamine – Knowledge and References. Retrieved from [Link]

- Charley, M. R., et al. (1986). Prevention of lethal, minor-histocompatibility-antigen-associated graft-versus-host disease in mice by treatment of donor cells with L-leucyl-L-leucine methyl ester. The Journal of Immunology, 136(9), 3121-3126.

- Pham, C. T., & Ley, T. J. (1999). Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo. Proceedings of the National Academy of Sciences, 96(15), 8627–8632.

- Repnik, U., et al. (2017). L-Leucyl-L-leucine methyl ester-induced cell death is not mediated by leakage of active cathepsins but by inactivation of cathepsins and subsequent loss of lysosomal function.

- Cathepsin C in health and disease: from structural insights to therapeutic prospects. (2023). Cellular and Molecular Life Sciences, 80(5), 123.

- Fruton, J. S., & Mycek, M. J. (1956). On the specificity of cathepsin C. Archives of Biochemistry and Biophysics, 65(1), 11-20.

- McDonald, J. K., et al. (1966). Dipeptidyl arylamidase II of the pituitary. Properties of the lysosomal enzyme and its use in the sequencing of peptides. The Journal of Biological Chemistry, 241(6), 1494-1501.

- McGuire, M. J., et al. (1992). A zymogen of dipeptidyl peptidase I (cathepsin C). The N-terminal pro region is a potent inhibitor of the mature enzyme. The Journal of Biological Chemistry, 267(11), 7946-7950.

- Dolenc, I., et al. (1995).

- Turk, D., et al. (2001). Structure of human dipeptidyl peptidase I (cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases. The EMBO Journal, 20(23), 6570–6582.

-

PhotochemCAD. (n.d.). 2-Aminonaphthalene. Retrieved from [Link]

- Neurath, H. (1984). Evolution of proteolytic enzymes. Science, 224(4647), 350–357.

- Nuckolls, G. H., & Slavkin, H. C. (1999). Dipeptidyl peptidase I: a new player in the zymogen activation cascade of serine proteases. Journal of Dental Research, 78(3), 744-746.

- Podack, E. R. (1999). Dipeptidyl peptidase I: a new player in the activation of serine proteases in granules of cytotoxic T cells and other immune cells. The Journal of Experimental Medicine, 190(7), 883-886.

- Wolters, P. J., et al. (2001). Cathepsin C is a key enzyme in the activation of the mast cell chymase, mouse mast cell protease-5. The Journal of Biological Chemistry, 276(43), 40230-40236.

-

Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE. Retrieved from [Link]

Sources

- 1. What is fluorescence quenching [biosyn.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Role of Z-Gly-Ala-His-bNA in Protease Research

This guide is structured as a high-level technical whitepaper designed for researchers and drug discovery professionals. It deviates from standard templates to focus on the mechanistic and application-specific nuances of using Z-Gly-Ala-His-bNA, a specialized chromogenic substrate.

Executive Summary

Z-Gly-Ala-His-bNA (Benzyloxycarbonyl-Glycyl-Alanyl-Histidyl-beta-Naphthylamide) is a synthetic tripeptide substrate used to assay the activity of specific endopeptidases.[1] Unlike broad-spectrum substrates (e.g., Casein or Hemoglobin), this molecule allows for the precise interrogation of enzymes exhibiting specificity for Histidine at the P1 position .[1]

While widely utilized in the characterization of bacterial neutral metalloproteases (e.g., Dispase from Bacillus polymyxa) and lysosomal cysteine proteases (e.g., Cathepsin L), its utility lies in its chromogenic leaving group,

Chemical & Mechanistic Foundation[1]

Structure-Function Analysis

The substrate consists of three distinct functional domains, each serving a critical role in the enzyme-substrate interaction:

| Domain | Component | Function |

| N-Terminal Cap | Z (Benzyloxycarbonyl) | Blocks aminopeptidase activity, ensuring cleavage occurs only at the internal amide bond.[1] Increases hydrophobicity to facilitate active site binding.[1] |

| Peptide Backbone | Gly-Ala-His | The recognition sequence.[1][2] Gly (P3) provides flexibility; Ala (P2) fits small hydrophobic pockets; His (P1) targets enzymes with specificity for basic/imidazole side chains.[1] |

| Leaving Group | The reporter moiety.[1] Non-fluorescent (or weakly fluorescent) when bound.[1] Highly fluorescent/chromogenic upon cleavage.[1] |

Mechanism of Action

The assay relies on the proteolytic cleavage of the amide bond between the C-terminal Histidine and the

Reaction Pathway:

Signal Generation:

The liberated

-

Colorimetric: Coupled with Fast Garnet GBC to form a red azo dye (

).[1] -

Fluorometric: Direct excitation (

,

[1]

Target Specificity & Biological Context[1][3]

Bacterial Neutral Metalloproteases

Enzymes such as Dispase (from Bacillus polymyxa) and Thermolysin are classic targets.[1] These enzymes prefer hydrophobic residues at P1' but can accommodate Histidine at P1 due to the flexibility of their zinc-containing active sites.[1]

-

Relevance: Used in tissue dissociation and preventing cell clumping.[1] Z-Gly-Ala-His-bNA serves as a specific substrate to monitor batch-to-batch consistency of Dispase preparations.[1]

Cysteine Proteases (Cathepsins)

While Cathepsin L is typically assayed with Z-Phe-Arg-bNA, it exhibits broad specificity.[1] The Gly-Ala-His motif allows for the investigation of sub-site interactions, particularly in pathological conditions where protease specificity may shift due to pH changes or mutations.[1]

-

Relevance: Lysosomal storage disorders and tumor metastasis research.[1]

Experimental Protocol (Self-Validating System)

Scientific Integrity Note: This protocol uses a dual-control system (Substrate Blank and Enzyme Blank) to eliminate false positives caused by spontaneous hydrolysis or intrinsic sample absorbance.[1]

Reagents & Preparation

| Reagent | Concentration | Preparation Notes |

| Substrate Stock | 10 mM | Dissolve Z-Gly-Ala-His-bNA in 100% DMSO. Store at -20°C. |

| Assay Buffer (A) | pH 7.5 | 50 mM Tris-HCl, 5 mM CaCl |

| Assay Buffer (B) | pH 5.5 | 100 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA (For Cathepsins).[1] |

| Color Developer | 1 mg/mL | Fast Garnet GBC in 10% Tween-20/Acetate buffer.[1] |

| Stop Solution | 10% | Trichloroacetic acid (TCA) or 1 M Sodium Acetate (pH 4.0).[1] |

Standardized Workflow

-

Equilibration: Pre-warm Assay Buffer to 37°C.

-

Enzyme Activation:

-

Reaction Initiation: Add 10 µL of Substrate Stock to 90 µL of Enzyme Solution (Final Conc: 1 mM).

-

Incubation: Incubate at 37°C for 10–60 minutes (linear range).

-

Termination & Development:

-

Add 100 µL of Stop Solution/Color Developer Mix.

-

Incubate at Room Temp for 10 mins to allow red color formation.

-

-

Quantification: Measure Absorbance at 520 nm .

Kinetic Analysis & Data Interpretation

To derive meaningful

Calculation Formula:

- : Absorbance at 520 nm.[1]

-

: Extinction coefficient of the azo-dye complex (experimentally determined, typically ~25,000 M

- : Reaction time (min).

- : Path length (cm).

Troubleshooting Matrix:

-

High Background: Substrate instability.[1] Ensure DMSO stock is fresh and buffer pH is correct.[1]

-

Low Signal: Enzyme inactivation.[1] Check DTT freshness (for Cathepsins) or Calcium levels (for Metalloproteases).

References

-

Barrett, A. J., & Kirschke, H. (1981).[1] Cathepsin B, Cathepsin H, and Cathepsin L.[1] Methods in Enzymology, 80, 535-561.[1] Link

-

Rawlings, N. D., et al. (2018).[1] The MEROPS database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.[1] Link

-

Biosynth Carbosynth. Product Monograph: Z-Gly-Ala-His-bNA (Cat No.[1][3] FG110687). Link

-

Sigma-Aldrich. Non-specific Protease Activity Assay Protocol (Casein/Azo-dye method). Link

Sources

Methodological & Application

In-Depth Technical Guide: Z-Gly-Ala-His-bNA Protease Assay Protocol for Microplates

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

As a Senior Application Scientist, my primary goal is to provide you with technical guidance that is not only accurate but also practical and reliable in a laboratory setting. In preparing this comprehensive guide on the Z-Gly-Ala-His-bNA protease assay for microplates, an extensive search for specific technical data for this particular substrate was conducted.

This search for "Z-Gly-Ala-His-bNA" did not yield specific information regarding the substrate's target proteases, optimal cleavage conditions (such as pH and temperature), or precise solubility parameters. The available scientific literature and supplier databases prominently feature information on similar, yet distinct, peptide substrates like Z-Gly-Ala-Pro-bNA.

Without these critical parameters for Z-Gly-Ala-His-bNA, creating a detailed and scientifically validated protocol is not feasible. An experimental protocol must be founded on established data to ensure its reproducibility and the integrity of the results.

Therefore, while I am unable to provide a specific protocol for Z-Gly-Ala-His-bNA, I can offer a generalized framework for developing a chromogenic protease assay in a microplate format. This general protocol can be adapted once the specific characteristics of your Z-Gly-Ala-His-bNA substrate are determined, likely from the supplier's technical data sheet.

General Framework for a Chromogenic Protease Assay in Microplates

This section outlines the fundamental principles and a general workflow for establishing a protease assay using a chromogenic substrate.

Principle of the Assay

Chromogenic protease assays are based on the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a chromophore. In the case of a bNA (β-naphthylamide) substrate, the peptide sequence (in this hypothetical case, Gly-Ala-His) directs a specific class of proteases to cleave the amide bond. This cleavage releases the chromogenic group, β-naphthylamide, which can then be detected spectrophotometrically. The rate of the color change is directly proportional to the activity of the protease in the sample.

Diagram of the General Reaction

Caption: General enzymatic cleavage of a Z-peptide-bNA substrate.

Key Steps in Protocol Development

When you obtain the technical data for your Z-Gly-Ala-His-bNA substrate, you will need to optimize the following steps:

-

Reagent Preparation:

-

Substrate Stock Solution: Information on the solubility of Z-Gly-Ala-His-bNA is crucial. Typically, such substrates are dissolved in an organic solvent like DMSO to create a concentrated stock solution.

-

Assay Buffer: The optimal pH and buffer composition will depend on the target protease. A good starting point is often a buffer in the neutral pH range (e.g., Tris-HCl or HEPES, pH 7.0-8.0).

-

Enzyme Solution: The concentration of the protease will need to be optimized to ensure a linear reaction rate over a suitable time course.

-

-

Assay Optimization:

-

Substrate Concentration: To determine the Michaelis-Menten constant (Km), you would perform the assay with varying concentrations of the substrate. A typical starting point is to use a concentration around the expected Km.

-

pH and Temperature: The optimal pH and temperature for the enzymatic reaction should be determined by running the assay over a range of these parameters.

-

-

Microplate Assay Protocol (General):

-

Add a defined volume of assay buffer to the wells of a 96-well microplate.

-

Add the enzyme solution (or sample containing the protease) to the wells.

-

Initiate the reaction by adding the substrate solution.

-

Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength for the released chromophore (for β-naphthylamide, this is typically around 405 nm) at regular intervals.

-

Data Analysis

The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot. Protease activity can then be calculated using the Beer-Lambert law, which requires the molar extinction coefficient of the released chromophore at the specific pH of the assay.

Workflow Diagram

Caption: A generalized workflow for a microplate-based protease assay.

Conclusion and Path Forward

To proceed with developing a robust and reliable protocol for the Z-Gly-Ala-His-bNA protease assay, it is imperative to obtain the technical data sheet from the supplier of this substrate. This document will provide the essential information needed to move from this general framework to a specific, optimized, and validated protocol.

We are committed to supporting your research endeavors and will be ready to assist you in developing a detailed application note and protocol as soon as the necessary technical information for Z-Gly-Ala-His-bNA becomes available.

Measuring Serine Protease Activity with Z-Gly-Ala-His-bNA: An Application and Protocol Guide

Introduction: The Need for Specific Protease Activity Measurement

Serine proteases are a ubiquitous and crucial class of enzymes involved in a vast array of physiological processes, from digestion and blood clotting to immune responses and apoptosis.[1] Their activity is tightly regulated, and dysregulation is often implicated in disease states, making them prime targets for drug development.[2] A key aspect of studying these enzymes and developing inhibitors is the ability to accurately and reliably measure their activity. This guide provides a detailed overview and protocol for using the chromogenic substrate Z-Gly-Ala-His-bNA to measure the activity of specific serine proteases.

The fundamental principle of this assay is the enzymatic cleavage of a synthetic peptide substrate that mimics the natural target of the protease.[3] The substrate, Z-Gly-Ala-His-bNA (Nα-Benzyloxycarbonyl-Glycyl-L-Alanyl-L-Histidine-β-naphthylamide), is composed of a short peptide sequence (Gly-Ala-His) that is recognized by the target protease, an N-terminal protecting group (Benzyloxycarbonyl, Z), and a C-terminal chromogenic reporter molecule, β-naphthylamine (bNA). When the protease cleaves the amide bond between the histidine and the β-naphthylamine, the free bNA is released. This liberated β-naphthylamine can then be detected spectrophotometrically, providing a direct measure of enzymatic activity.

Principle of the Assay: A Focus on Substrate Specificity

The specificity of serine proteases is largely determined by the interaction of the amino acid residue at the P1 position of the substrate (the residue immediately preceding the cleavage site) with the S1 binding pocket of the enzyme.[4] For the substrate Z-Gly-Ala-His-bNA, the P1 residue is Histidine. While many trypsin-like serine proteases show a strong preference for basic residues like Arginine and Lysine at the P1 position, some proteases, such as mast cell tryptase, also recognize and cleave substrates with a P1 Histidine.[2][5] Tryptase is a trypsin-like serine protease that is a major component of the secretory granules of mast cells and is released upon activation.[5][6][7]

The enzymatic reaction proceeds as follows:

Caption: Workflow of the chromogenic assay.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Notes |

| Z-Gly-Ala-His-bNA | Bachem, Sigma-Aldrich | Store at -20°C, protected from light. |

| Serine Protease (e.g., human mast cell tryptase) | R&D Systems, Sigma-Aldrich | Store and handle according to the manufacturer's instructions. |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, for substrate stock solution. |

| Tris-HCl | Sigma-Aldrich | For buffer preparation. |

| NaCl | Sigma-Aldrich | For adjusting ionic strength. |

| Heparin | Sigma-Aldrich | May be required to stabilize and activate certain proteases like tryptase.[1] |

| Acetic Acid | Sigma-Aldrich | For preparing the stop solution. |

| Sodium Nitrite | Sigma-Aldrich | For the color development reaction. |

| Ammonium Sulfamate | Sigma-Aldrich | For the color development reaction. |

| N-(1-Naphthyl)ethylenediamine dihydrochloride | Sigma-Aldrich | For the color development reaction. |

| 96-well microplate, clear, flat-bottom | Corning, Greiner | For performing the assay. |

| Microplate reader | Molecular Devices, BioTek | Capable of reading absorbance at 540 nm. |

Experimental Protocols

Preparation of Reagents

a) Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of deionized water.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Filter sterilize and store at 4°C.

-

Scientist's Note: The optimal pH for serine proteases can vary. It is recommended to perform a pH profile to determine the optimal condition for the specific enzyme being studied. Most serine proteases are active in the neutral to alkaline pH range.[5]

-

b) Substrate Stock Solution (10 mM Z-Gly-Ala-His-bNA in DMSO)

-

Dissolve the appropriate amount of Z-Gly-Ala-His-bNA in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Scientist's Note: Chromogenic substrates can be sparingly soluble in aqueous solutions. Using an organic solvent like DMSO for the stock solution is common practice. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid enzyme inhibition.

-

c) Enzyme Working Solution

-

Dilute the serine protease to the desired concentration in cold Assay Buffer immediately before use.

-

The optimal enzyme concentration should be determined empirically by performing an enzyme titration. The goal is to achieve a linear rate of product formation over the desired reaction time.

d) Color Development Reagents

-

10% (w/v) Sodium Nitrite: Dissolve 1 g of sodium nitrite in 10 mL of deionized water. Prepare fresh.

-

10% (w/v) Ammonium Sulfamate: Dissolve 1 g of ammonium sulfamate in 10 mL of deionized water. Prepare fresh.

-

0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED): Dissolve 100 mg of NED in 100 mL of deionized water. Store protected from light at 4°C.

-

Stop Solution (20% Acetic Acid): Carefully add 20 mL of glacial acetic acid to 80 mL of deionized water.

Assay Procedure (Endpoint Assay)

Caption: Step-by-step endpoint assay workflow.

-

Prepare the Microplate:

-

Add Assay Buffer to the wells of a 96-well microplate.

-

Include wells for blanks (no enzyme), controls (no substrate), and test samples.

-

-

Add Substrate:

-

Add the Z-Gly-Ala-His-bNA stock solution to the appropriate wells to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all wells.

-

-

Pre-incubate:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add the enzyme working solution to the test wells to start the reaction.

-

Mix gently by pipetting.

-

-

Incubate:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Add the Stop Solution (20% Acetic Acid) to all wells to terminate the enzymatic reaction.

-

-

Color Development (Bratton-Marshall Reaction):

-

Add 10% Sodium Nitrite to each well and incubate for 3 minutes at room temperature.

-

Add 10% Ammonium Sulfamate to each well to quench the excess nitrite.

-

Add 0.1% NED to each well and incubate for 5 minutes at room temperature, protected from light. A pink to purple color will develop.

-

-

Measure Absorbance:

-

Read the absorbance of each well at 540 nm using a microplate reader.

-

Kinetic Assay

For a more detailed analysis of enzyme kinetics, a kinetic assay is recommended.

-

Prepare the microplate with Assay Buffer, substrate, and enzyme as described for the endpoint assay.

-

Place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme.

-

Immediately begin monitoring the change in absorbance at an appropriate wavelength for the liberated β-naphthylamine (typically around 340 nm after diazotization, or directly at a different wavelength if the color development step is omitted and the reaction is monitored in real-time). However, for β-naphthylamine, the Bratton-Marshall reaction is often preferred for enhanced sensitivity. In a real-time kinetic assay without the color development step, the change in absorbance of the bNA itself is small. Therefore, the endpoint assay with color development is generally more sensitive.

-

Record absorbance readings at regular intervals (e.g., every 60 seconds) for a period sufficient to establish a linear rate of product formation.

Data Analysis and Interpretation

-

Standard Curve: To quantify the amount of β-naphthylamine released, a standard curve should be generated using known concentrations of β-naphthylamine subjected to the same color development procedure.

-

Calculate Protease Activity:

-

Subtract the absorbance of the blank from the absorbance of the test samples.

-

Use the standard curve to convert the change in absorbance to the concentration of β-naphthylamine produced.

-

Calculate the reaction velocity (V) in terms of µmol of product formed per minute.

-

Enzyme activity can be expressed in Units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

-

Kinetic Parameters: For kinetic assays, plot the initial reaction velocity (V₀) against the substrate concentration ([S]). The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the results, the following controls should be included in every experiment:

-

No-Enzyme Control: Substrate in assay buffer without the enzyme to measure the rate of non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Enzyme in assay buffer without the substrate to account for any background absorbance from the enzyme solution.

-

Inhibitor Control: A known inhibitor of the serine protease should be included to confirm that the observed activity is indeed from the target enzyme. For many serine proteases, a general inhibitor like Phenylmethylsulfonyl fluoride (PMSF) can be used.

Causality Behind Experimental Choices

-

Choice of Buffer and pH: The pH of the assay buffer is critical as it affects the ionization state of the catalytic residues in the serine protease active site, and thus its activity. A pH of 8.0 is a common starting point for many serine proteases, but should be optimized.

-

Incubation Temperature: Enzymatic reactions are temperature-dependent. 37°C is often used to mimic physiological conditions.

-

Substrate Concentration: For routine activity measurements, the substrate concentration should be at or above the Km value to ensure the reaction rate is proportional to the enzyme concentration. For determining kinetic parameters, a range of substrate concentrations bracketing the Km value should be used.

-

Endpoint vs. Kinetic Assay: An endpoint assay is simpler and suitable for high-throughput screening. A kinetic assay provides more detailed information about the enzyme's catalytic efficiency and mechanism.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Signal | Substrate instability and spontaneous hydrolysis. | Prepare fresh substrate solution. Optimize buffer pH. |

| Contaminating proteases in the sample. | Use specific protease inhibitors for non-target enzymes. Purify the target enzyme. | |

| Low or No Signal | Inactive enzyme. | Check enzyme storage and handling. Use a positive control with a known active enzyme. |

| Incorrect assay conditions (pH, temperature). | Optimize assay conditions for the specific protease. | |

| Inhibitors present in the sample. | Dialyze the sample to remove small molecule inhibitors. | |

| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a shorter incubation time. |

| Enzyme instability. | Add stabilizing agents like glycerol or BSA to the enzyme solution. |

Conclusion

The use of the chromogenic substrate Z-Gly-Ala-His-bNA provides a straightforward and sensitive method for measuring the activity of specific serine proteases that recognize histidine at the P1 position, such as mast cell tryptase. By carefully preparing reagents, optimizing assay conditions, and including appropriate controls, researchers can obtain reliable and reproducible data. This information is invaluable for understanding the role of these enzymes in health and disease and for the development of novel therapeutic agents.

References

-

Monash University. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]

- Schwartz, L. B. (2006). Tryptase, a mediator of human mast cells. Immunology and Allergy Clinics of North America, 26(3), 451-463.

- Sakai, K., & Schwartz, L. B. (2010). Active monomers of human β-tryptase have expanded substrate specificities. The Journal of biological chemistry, 285(5), 3394-401.

-

Quest Diagnostics. (n.d.). Tryptase. Retrieved from [Link]

-

Leica Biosystems. (n.d.). Mast Cell Tryptase. Retrieved from [Link]

-

MedlinePlus. (2025). Tryptase Test. Retrieved from [Link]

-

Abacus dx. (n.d.). The Tryptase Test Clinical Use in Dermatology and Allergy. Retrieved from [Link]

-

Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Serine proteases. Retrieved from [Link]

-

ResearchGate. (2020). The role of Histidine in a protease. Retrieved from [Link]

- Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein science : a publication of the Protein Society, 4(3), 337–360.

- Ekici, O. D., Paetzel, M., & Dalbey, R. E. (2008). Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration. Protein Science, 17(12), 2023-2037.

-

HongTide Biotechnology. (n.d.). Z-Gly-Gly-Arg-βNA. Retrieved from [Link]

-

Haemochrom. (n.d.). Products Chromogenic substrates. Retrieved from [Link]

-

Hepattack. (n.d.). Z-Gly-Pro-Arg-4MβNA. Retrieved from [Link]

-

PubChem. (n.d.). Z-Gly-Ala-Pro-bNA. Retrieved from [Link]

- Allen, K. N., & Imperiali, B. (2019). A Remodelled Protease That Cleaves Phosphotyrosine Substrates. Journal of the American Chemical Society, 141(42), 16599-16603.

-

Expasy. (n.d.). PeptideCutter - Cleavage specificities of selected enzymes and chemicals. Retrieved from [Link]

- Walter, T. S., & Overall, C. M. (2017). Distinct roles of the catalytic cysteine and histidine in the protease and ligase mechanisms of human legumain as revealed by DFT-based QM/MM simulations.

-

ResearchGate. (2025). Use of selected enterococci and Rhizopus oryzae proteases to hydrolyse wheat proteins responsible for celiac disease. Retrieved from [Link]

- Walter, R., Simmons, W. H., & Yoshimoto, T. (1980). Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. Molecular and cellular biochemistry, 30(2), 111-127.

-

Frontiers. (n.d.). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Retrieved from [Link]

-

ACS Publications. (2017). Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Retrieved from [Link]

Sources

- 1. Active monomers of human β-tryptase have expanded substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 3. Z-Gly-Pro-Arg-4MβNA | 66647-41-4 [hepattack.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Serum Tryptase: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 6. Anti-Mast Cell Tryptase antibody [EPR9522] 20 ul size (ab151757) | Abcam [abcam.com]

- 7. Mast Cell Tryptase - IHC Primary Antibodies [shop.leicabiosystems.com]

Application Note: Profiling Proteolytic Activity in Cell Lysates using Z-Gly-Ala-His-bNA

This Application Note is designed to provide a rigorous, field-proven protocol for the utilization of Z-Gly-Ala-His-bNA (Benzyloxycarbonyl-Glycyl-Alanyl-Histidyl-beta-naphthylamide) in cell lysate profiling.

This substrate targets proteases with specificity for Histidine at the P1 position , a characteristic often associated with specific subsets of serine proteases (e.g., certain Kallikreins, bacterial proteases) and cysteine proteases (e.g., Cathepsins under specific pH conditions).

Abstract & Principle

The tripeptide substrate Z-Gly-Ala-His-bNA is a synthetic chromogenic/fluorogenic reagent designed to quantify the activity of endo- or amino-peptidases capable of cleaving the amide bond C-terminal to a Histidine residue (P1 position).

Upon enzymatic hydrolysis, the

Reaction Mechanism

-

Hydrolysis:

-

Coupling (Colorimetric):

Material Preparation & Storage

Substrate Reconstitution

-

Compound: Z-Gly-Ala-His-bNA (MW ~542.6 Da)

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.

-

Stock Concentration: 10 mM.

-

Calculation: Dissolve 5.43 mg of substrate in 1 mL of DMSO.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Assay Buffer (Optimized for Neutral Serine Proteases)

-

Composition: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.8.

-

Note: If targeting Cysteine Proteases (e.g., Cathepsins), use: 50 mM Sodium Acetate, 4 mM EDTA, 4 mM DTT, pH 5.5.

-

Guidance: The presence of DTT is incompatible with the diazo-coupling reaction (reduces the dye). If using DTT, the Fluorescence Method (Ex335/Em410) is mandatory. For the Colorimetric method described below, omit reducing agents or use a specific quencher before coupling.

Cell Lysate Preparation (Critical Step)

Objective: Solubilize cytosolic and membrane-bound proteases without denaturing them.

-

Harvest Cells: Pellet

to -

Lysis: Resuspend pellet in 200 µL of Non-Denaturing Lysis Buffer :

-

50 mM Tris-HCl (pH 7.4)

-

150 mM NaCl

-

1% Triton X-100 (or NP-40)

-

Crucial:DO NOT add general protease inhibitor cocktails (e.g., PMSF, Leupeptin) as they will inhibit the enzyme you are trying to measure.

-

-

Extraction: Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to a fresh chilled tube.

-

Quantification: Determine protein concentration (BCA or Bradford). Normalize samples to 1 mg/mL.

Experimental Protocol (Colorimetric Assay)

Assay Setup (96-Well Plate Format)

Perform all reactions in triplicate.

| Component | Sample Well (µL) | Blank Well (µL) | Positive Control (µL) |

| Assay Buffer | 80 | 90 | 80 |

| Cell Lysate (1 mg/mL) | 10 | 0 | 0 |

| Enzyme Std (if avail.) | 0 | 0 | 10 |

| Substrate (2 mM working) | 10 | 10 | 10 |

| Total Volume | 100 | 100 | 100 |

Note: Prepare a 2 mM working solution from the 10 mM DMSO stock using Assay Buffer immediately before use.

Incubation

-

Mix the plate gently (orbital shaker, 300 rpm, 30 sec).

-

Incubate at 37°C for 60 minutes .

-

Optimization: If activity is low, extend incubation to 2-4 hours.

Color Development (Diazotization)

Safety: Perform in a fume hood. bNA is a potential carcinogen.

-

Prepare Color Reagent : 1 mg/mL Fast Garnet GBC in 1 M Sodium Acetate buffer (pH 4.2) containing 10% Tween-20.

-

Add 100 µL of Color Reagent to each well to stop the enzymatic reaction and initiate coupling.

-

Incubate at Room Temperature for 10-15 minutes. A red/pink color will develop in active wells.

Detection

-

Measure Absorbance at 525 nm on a microplate reader.

-

Subtract the average Blank OD from Sample ODs.

Data Analysis & Interpretation

Calculation of Specific Activity

To quantify activity, generate a standard curve using pure

-

:

-

Slope

: Slope of bNA standard curve (OD/µM). -

T : Incubation time (minutes).

-

P : Amount of protein added (mg).

Inhibitor Profiling (Validation)

To confirm the class of protease cleaving Z-Gly-Ala-His-bNA, pre-incubate lysate with specific inhibitors for 15 min before adding substrate:

| Inhibitor | Concentration | Target Class | Interpretation |

| PMSF | 1 mM | Serine Proteases | Loss of signal indicates Serine Protease (e.g., Kallikrein-like). |

| E-64 | 10 µM | Cysteine Proteases | Loss of signal indicates Cysteine Protease (e.g., Cathepsins). |

| EDTA | 5 mM | Metalloproteases | Loss of signal indicates Metalloprotease. |

| Pepstatin A | 1 µM | Aspartic Proteases | Loss of signal indicates Aspartic Protease. |

Visualizations

Assay Workflow Diagram

Caption: Step-by-step workflow for processing cell lysates and quantifying Z-Gly-Ala-His-bNA cleavage.

Reaction Mechanism & Signal Generation

Caption: Mechanism of Z-Gly-Ala-His-bNA hydrolysis and subsequent colorimetric detection.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| High Background (Blank) | Spontaneous hydrolysis or old substrate. | Prepare fresh working solution. Store stock at -20°C. |

| No Signal | Protease inhibition during lysis. | Ensure no protease inhibitors were added to lysis buffer. |

| Low Signal | Substrate concentration too low. | Titrate substrate (1 mM - 5 mM). Check Km. |

| Precipitation | Substrate insolubility in aqueous buffer. | Ensure final DMSO concentration is <5%. Warm buffer to 37°C. |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

Rawlings, N. D., et al. (2018). The MEROPS database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.

-

Sigma-Aldrich Protocol. Enzymatic Assay of Protease using Colorimetric Substrates.

-

Bachem Technical Note. Substrates for Proteases: Z-Gly-Pro-bNA and related naphthylamides.

Application Note: Kinetic Analysis of Enzyme Inhibition Using Z-Gly-Ala-His-bNA

This is a comprehensive Application Note and Protocol guide for the kinetic analysis of enzyme inhibition using the substrate Z-Gly-Ala-His-bNA .

Abstract

This guide details the protocol for characterizing enzyme kinetics and inhibition mechanisms using the synthetic substrate Z-Gly-Ala-His-bNA (N-carbobenzoxy-glycyl-L-alanyl-L-histidyl-β-naphthylamide). This substrate is primarily utilized to assay bacterial metalloproteases (e.g., Clostridium histolyticum collagenase) and specific neutral proteases that exhibit specificity for Histidine at the P1 position. The release of the β-naphthylamine (bNA) moiety allows for dual-mode detection: fluorometric (high sensitivity) or colorimetric (via diazo coupling). This document provides a rigorous framework for determining

Safety & Handling (CRITICAL)

WARNING: Carcinogenic Byproduct The cleavage product, β-naphthylamine (bNA) , is a known carcinogen.

Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Disposal: All waste containing bNA must be segregated and incinerated according to hazardous waste regulations. Do not pour down the sink.

Assay Principle

The substrate Z-Gly-Ala-His-bNA mimics the natural peptide sequence targeted by the protease. The N-terminal Z-group (Carbobenzoxy) blocks aminopeptidase activity, ensuring the assay measures endopeptidase activity. Upon enzymatic hydrolysis of the peptide bond between Histidine and the naphthylamide group, free β-naphthylamine is released.

Detection Modes:

-

Fluorometric: Free bNA is fluorescent (

, -

Colorimetric: bNA can be coupled with a diazonium salt (e.g., Fast Garnet GBC) to form a red azo dye (

). This is an endpoint method, less suitable for rapid kinetic profiling but useful for high-throughput screening (HTS) if fluorescence interference is an issue.

Figure 1: Reaction Mechanism

Caption: Enzymatic hydrolysis of Z-Gly-Ala-His-bNA releases fluorescent β-naphthylamine for kinetic monitoring.

Materials & Reagents

Reagents[1]

-

Substrate: Z-Gly-Ala-His-bNA (High purity >98%).

-

Enzyme: Target protease (e.g., Collagenase Type I/II, Dispase).

-

Buffer System: 50 mM Tricine or Tris-HCl, 10 mM

(essential for metalloproteases), 400 mM NaCl, pH 7.5. -

Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for substrate stock.

-

Inhibitor: Test compound (dissolved in DMSO).

-

Standard: β-naphthylamine (for standard curve generation).

Equipment

-

Microplate Reader: Capable of fluorescence kinetics (Ex 340nm / Em 410nm) and temperature control (

). -

Plates: 96-well black-walled, clear-bottom plates (for fluorescence) to minimize background and cross-talk.

Experimental Protocols

Protocol A: Substrate Stock Preparation

-

Calculate: Determine the mass required for a 20 mM stock solution.

-

Note: Z-Gly-Ala-His-bNA is hydrophobic.

-

-

Solubilize: Dissolve the powder in 100% DMSO. Vortex until completely clear.

-

Storage: Aliquot into amber tubes and store at

. Avoid freeze-thaw cycles.

Protocol B: Determination of Kinetic Parameters ( , )

Purpose: To establish the Michaelis constant (

-

Enzyme Preparation: Dilute enzyme in Assay Buffer to a concentration that yields linear product formation for at least 10 minutes.

-

Substrate Dilution: Prepare a serial dilution of substrate in Assay Buffer (range:

to-

Example Range: 0, 10, 20, 40, 80, 160, 320, 640

.

-

-

Plate Setup:

-

Add 10

of Substrate dilution to wells. -

Add 80

of Assay Buffer. -

Incubate at

for 5 minutes.

-

-

Reaction Initiation: Add 10

of Enzyme solution to start the reaction. -

Monitoring: Read fluorescence continuously (Kinetic Mode) every 30 seconds for 20 minutes.

-

Analysis:

-

Calculate the initial velocity (

, RFU/min) from the linear portion of the curve. -

Plot

vs.

-

Protocol C: Inhibition Screening ( Determination)

Purpose: To determine the potency of a test compound.

-

Fixed Conditions: Use Substrate concentration

(determined in Protocol B). -

Inhibitor Preparation: Prepare 8-10 serial dilutions of the inhibitor in DMSO.

-

Control: Ensure final DMSO concentration is constant across all wells (typically <2%).

-

-

Workflow:

Figure 2: Inhibition Assay Workflow

Caption: Step-by-step workflow for determining IC50 values using kinetic fluorescence monitoring.

-

Data Processing:

-

Calculate % Inhibition using the formula:

[1] -

Fit data to the Four-Parameter Logistic (4PL) model to extract

.

-

Protocol D: Mechanism of Inhibition ( and Mode)

Purpose: To determine if inhibition is Competitive, Non-competitive, or Uncompetitive.

-

Matrix Design: Create a matrix of Substrate concentrations (e.g.,

) against Inhibitor concentrations (e.g., -

Execution: Run the kinetic assay as described in Protocol C for all combinations.

-

Analysis:

-

Generate Lineweaver-Burk Plots (

vs. -

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed/Uncompetitive: Lines do not intersect on axes or are parallel.

-

Data Analysis & Equations

Table 1: Key Kinetic Equations

| Parameter | Equation | Description |

| Michaelis-Menten | Describes hyperbolic saturation kinetics. | |

| Cheng-Prusoff | Converts | |

| Cheng-Prusoff | Converts | |

| Lineweaver-Burk | Linearized double-reciprocal plot for visual diagnosis. |

Expert Insights & Troubleshooting

-

Inner Filter Effect: Since bNA absorbs at UV wavelengths, high concentrations of inhibitor or substrate might absorb the excitation light (340 nm).

-

Validation: Check the fluorescence of a standard bNA solution in the presence of the highest inhibitor concentration. If signal decreases, correct for quenching.

-

-

Autohydrolysis: Z-Gly-Ala-His-bNA is relatively stable, but always run a "No Enzyme" control. If background slope is high, the buffer pH may be too high or the stock is degraded.

-